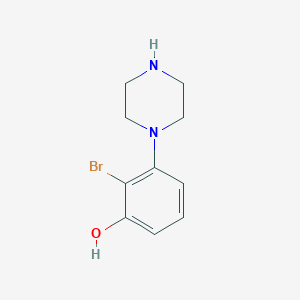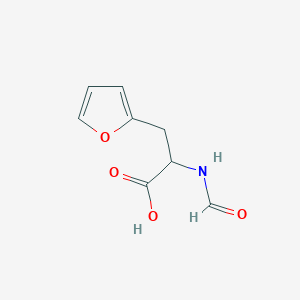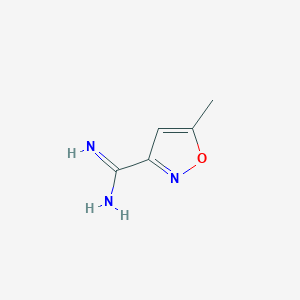![molecular formula C11H13NO2 B13610567 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)azetidine](/img/structure/B13610567.png)
2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)azetidine is a chemical compound characterized by its unique structure, which includes a dioxin ring fused with a benzene ring and an azetidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)azetidine typically involves the following steps:
Starting Material: The synthesis begins with 2,3-dihydroxybenzoic acid.
Alkylation: The phenolic hydroxyl groups are alkylated.
Azidation: The carboxylic acid group is converted to an azide.
Curtius Rearrangement: The azide undergoes Curtius rearrangement to form an isocyanate intermediate.
Hydrolysis and Salification: The isocyanate is hydrolyzed and salified to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions to ensure higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dioxin derivatives, while substitution reactions can introduce various functional groups into the azetidine ring.
Applications De Recherche Scientifique
2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)azetidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial properties.
Medicine: Explored for its potential therapeutic applications, although specific uses are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)azetidine involves its interaction with specific molecular targets. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymatic activity.
Modulating Signaling Pathways: Affecting pathways such as the Wnt/β-catenin signaling pathway.
Interacting with Cellular Components: Altering cellular functions and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)imidazo[1,2-a]pyridin-6-amine
- 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyrrolidine
- 2,3-Dihydrobenzo[b][1,4]dioxin-6-ol
Uniqueness
2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)azetidine is unique due to its azetidine ring, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.
Propriétés
Formule moléculaire |
C11H13NO2 |
|---|---|
Poids moléculaire |
191.23 g/mol |
Nom IUPAC |
2-(2,3-dihydro-1,4-benzodioxin-6-yl)azetidine |
InChI |
InChI=1S/C11H13NO2/c1-2-10-11(14-6-5-13-10)7-8(1)9-3-4-12-9/h1-2,7,9,12H,3-6H2 |
Clé InChI |
GOLJYMREECBSBK-UHFFFAOYSA-N |
SMILES canonique |
C1CNC1C2=CC3=C(C=C2)OCCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(Bicyclo[2.2.1]heptan-2-yl)propanoic acid](/img/structure/B13610502.png)



![methyl(6R)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylatedihydrochloride](/img/structure/B13610538.png)



![3-(4-Piperidinyl)imidazo[1,2-a]pyridine](/img/structure/B13610564.png)



